

Synthesis of 2-(m-tolyl)isonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(M-tolyl)isonicotinic acid

Cat. No.: B187396

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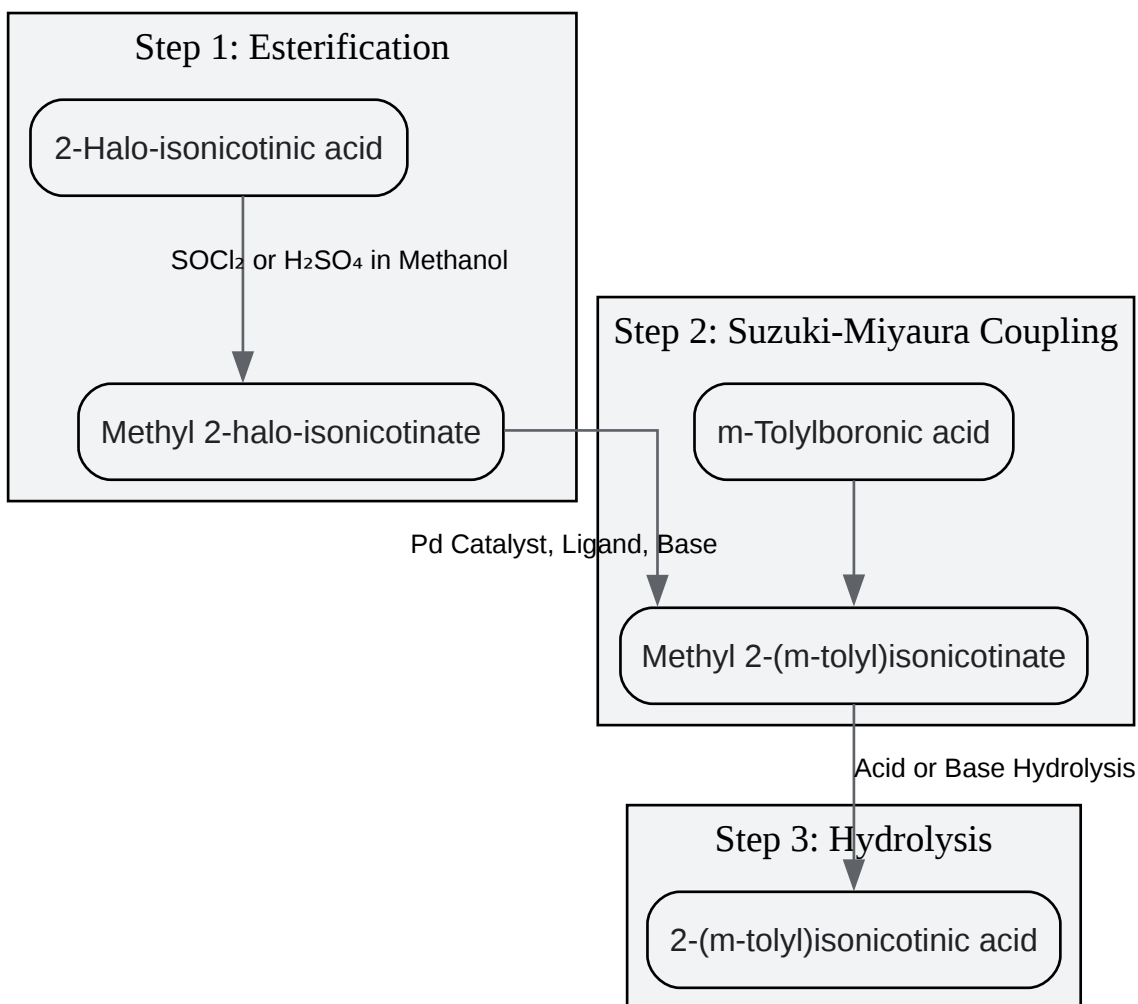
This guide provides a comprehensive overview of a common and effective method for the synthesis of **2-(m-tolyl)isonicotinic acid**, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.

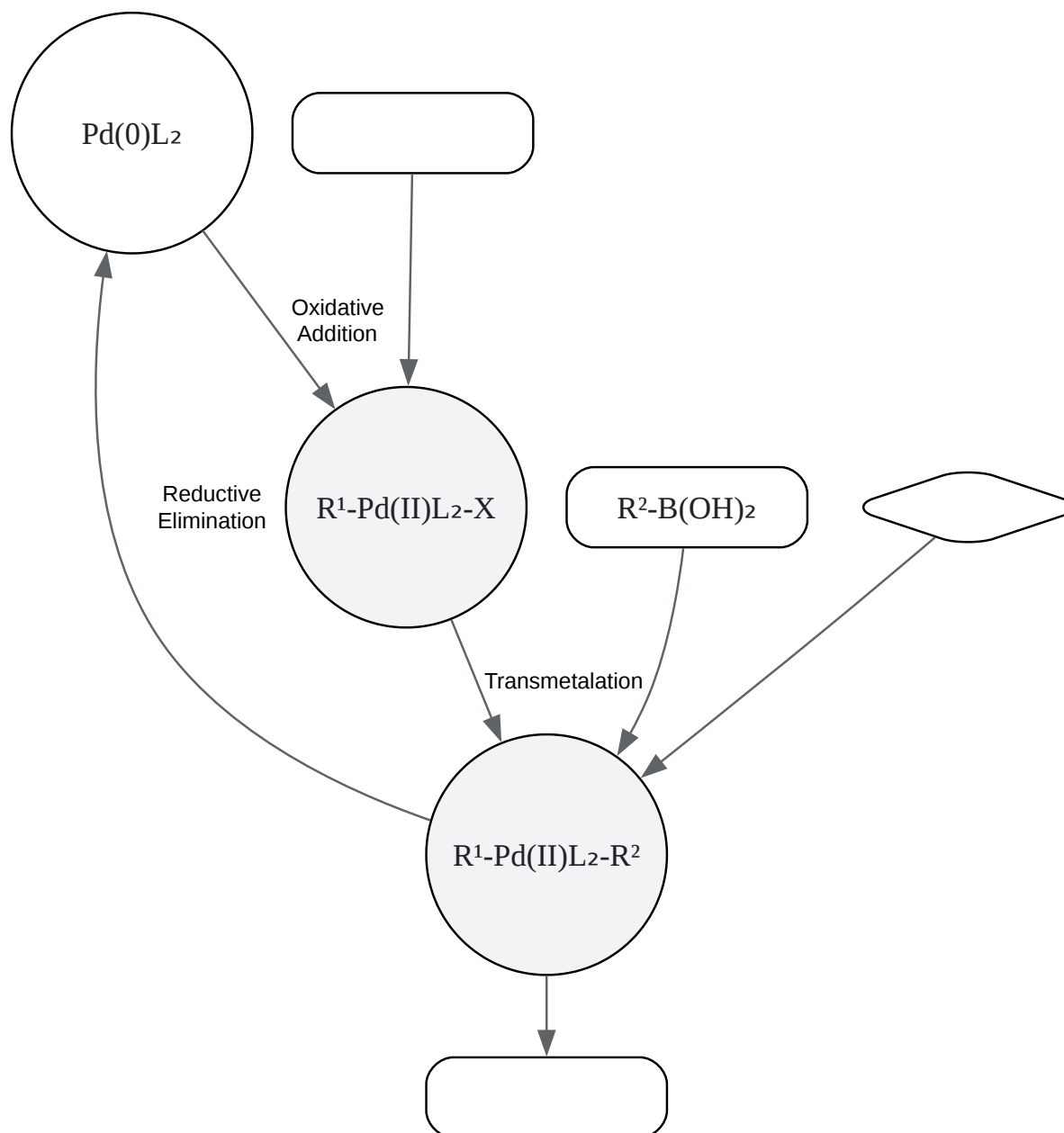
Synthetic Pathway Overview

The synthesis of **2-(m-tolyl)isonicotinic acid** is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a halogenated isonicotinic acid derivative, such as 2-bromo- or 2-chloro-isonicotinic acid, with m-tolylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

To circumvent potential complications arising from the acidic proton of the carboxylic acid group, which can interfere with the catalytic cycle, the isonicotinic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid product.

The overall synthetic strategy is depicted in the workflow diagram below.





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